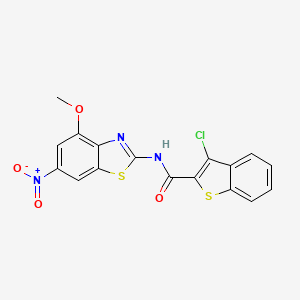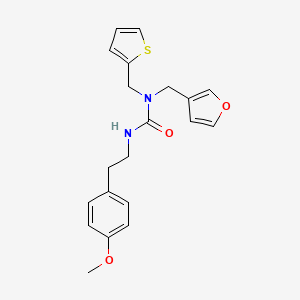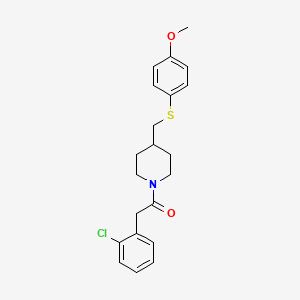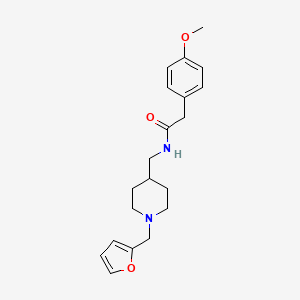![molecular formula C18H17F3N2O2 B2620800 N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 303151-32-8](/img/structure/B2620800.png)
N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[2-(Morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C18H17F3N2O2 and a molecular weight of 350.34 . It is a derivative of morpholine, a heterocyclic compound widely used in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties .
Synthesis Analysis
A series of fluorinated N-(phenyl)-2-(3-morpholin-4-yl-phenoxy)-acetamide derivatives, which include “this compound”, were synthesized using ionic liquid as solvent and base .Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .作用机制
Mode of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives have been found to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
实验室实验的优点和局限性
The advantages of using N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide in lab experiments include its ability to selectively damage dopaminergic neurons in the substantia nigra, mimicking the pathology observed in Parkinson's disease. This compound is also easy to administer and has a well-established protocol for inducing Parkinson's disease-like symptoms in animal models.
The limitations of using this compound in lab experiments include its potential toxicity and variability in inducing Parkinson's disease-like symptoms. The metabolism of this compound into MPP+ can also vary between species, leading to differences in the severity and onset of symptoms.
未来方向
For N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide research include developing new animal models that better mimic the pathology observed in Parkinson's disease. This includes using non-human primates, which have a more similar dopaminergic system to humans. Additionally, researchers are exploring the potential use of this compound in developing new treatments for Parkinson's disease. This includes identifying new targets for therapeutic intervention and developing new drugs that can protect dopaminergic neurons from this compound-induced damage.
合成方法
The synthesis of N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide involves the reaction of 4-morpholinophenylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield this compound with high purity and yield.
科学研究应用
N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide has been extensively used in scientific research to study the dopaminergic system. It is commonly used to induce Parkinson's disease-like symptoms in animal models. This compound is metabolized into MPP+, which selectively damages dopaminergic neurons in the substantia nigra. This allows researchers to study the mechanisms underlying Parkinson's disease and develop potential treatments.
属性
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)14-5-3-4-13(12-14)17(24)22-15-6-1-2-7-16(15)23-8-10-25-11-9-23/h1-7,12H,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEGBEVHWLBRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2620717.png)

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620719.png)
![4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2620720.png)

![6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid](/img/structure/B2620729.png)

![2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2620731.png)

![N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620733.png)
![5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride](/img/structure/B2620734.png)
![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620736.png)

